Clenbuterol

Vue d'ensemble

Description

Le clenbutérol est une amine sympathomimétique principalement utilisée comme bronchodilatateur et décongestionnant. Il est souvent prescrit aux personnes souffrant de troubles respiratoires chroniques tels que l'asthme. Le clenbutérol est le plus souvent disponible sous forme de chlorhydrate de clenbutérol . Il a été breveté pour la première fois en 1967 et a été utilisé en médecine en 1977 .

Méthodes De Préparation

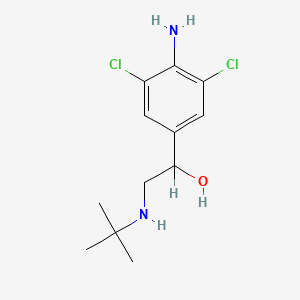

Voies de synthèse et conditions de réaction : Le clenbutérol peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 4-amino-3,5-dichlorobenzaldéhyde avec la tert-butylamine, suivie d'une réduction et de réactions ultérieures pour former le produit final .

Méthodes de production industrielle : La production industrielle de clenbutérol implique généralement une synthèse chimique à grande échelle utilisant des voies de réaction similaires à celles de la synthèse en laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des mesures strictes de contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le clenbutérol subit diverses réactions chimiques, notamment :

Oxydation : Le clenbutérol peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de clenbutérol.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes amino ou hydroxyle.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés du clenbutérol, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications De Recherche Scientifique

Medical Applications

1.1 Treatment of Muscle Atrophy

Clenbuterol has been investigated for its potential to mitigate muscle atrophy, particularly in conditions such as denervation-induced muscle wasting. A randomized, double-blind, placebo-controlled trial demonstrated that administration of 60 µg of this compound twice daily over three months significantly reduced muscle fiber atrophy in patients with brachial plexus injuries. The study reported an increase in the cross-sectional area of muscle fibers compared to the placebo group, indicating this compound's efficacy in preserving muscle mass during periods of disuse .

1.2 Cardiovascular Benefits

Research has shown that this compound may enhance cardiac function in heart failure models. In a study on murine models, this compound treatment improved myocardial structure and function following mechanical unloading. The compound was administered via osmotic minipumps, leading to significant improvements in heart performance metrics and cellular electrophysiological properties . This suggests potential therapeutic roles for this compound in managing heart failure.

1.3 Antidiabetic Effects

This compound has also been found to exert antidiabetic effects by improving glucose homeostasis. In mouse models of beta-cell dysfunction, the compound enhanced glucose tolerance and increased skeletal muscle glycogen levels. This metabolic reprogramming was linked to the activation of specific signaling pathways within skeletal muscle, indicating a promising avenue for diabetes treatment .

Veterinary Applications

2.1 Growth Promotion in Livestock

This compound is used in veterinary medicine as a growth promoter in livestock, particularly in cattle and pigs. Its anabolic properties lead to increased lean muscle mass and reduced fat deposition. However, its use is controversial due to potential health risks and regulatory issues concerning residues in food products . Studies have shown that this compound can significantly enhance feed efficiency and overall growth rates in treated animals.

2.2 Disease Control

In developing countries, this compound is being explored for its potential role in improving animal health and production efficiency. Research indicates that it can be applied to enhance disease resistance and overall productivity in livestock systems . This application is crucial for food security and economic stability in regions reliant on animal agriculture.

Case Studies

3.1 this compound Toxicity

Despite its benefits, this compound poses risks when misused or abused, particularly among athletes and bodybuilders seeking performance enhancement. A case study reported acute toxicity following ingestion of 20 µg of this compound, resulting in severe sympathetic activation symptoms such as tachycardia and hypertension . Another case highlighted the occurrence of rhabdomyolysis associated with illicit use of this compound among fitness enthusiasts, underscoring the need for awareness regarding its potential adverse effects .

3.2 Chronic Use Consequences

Long-term use of this compound has been linked to various adverse cardiovascular effects, including persistent tachycardia and elevated blood pressure even after cessation of use . These findings highlight the importance of monitoring individuals who misuse this compound for bodybuilding or weight loss purposes.

Summary Table of this compound Applications

Mécanisme D'action

Clenbuterol is a beta-2 adrenergic agonist. It binds to beta-2 adrenergic receptors, stimulating adenylyl cyclase activity, which increases cyclic AMP levels. This leads to the relaxation of smooth muscle in the bronchioles, making it easier to breathe. Additionally, this compound has anabolic effects, promoting muscle growth by increasing protein synthesis .

Comparaison Avec Des Composés Similaires

Le clenbutérol est similaire à d'autres agonistes bêta-2 adrénergiques tels que :

Salbutamol (Albutérol) : Utilisé comme bronchodilatateur mais a une durée d'action plus courte que le clenbutérol.

Épinéphrine : A des effets adrénergiques plus larges et est utilisé en cas d'urgence pour son action rapide.

Terbutaline : Un autre agoniste bêta-2 utilisé pour l'asthme mais avec des propriétés pharmacocinétiques différentes.

Le clenbutérol est unique en raison de ses effets plus durables et de ses puissantes propriétés anabolisantes, qui ne sont pas aussi prononcées dans les autres agonistes bêta-2 .

Activité Biologique

Clenbuterol is a selective β2-adrenergic agonist primarily known for its bronchodilator properties and anabolic effects. Originally developed for treating asthma in horses, it has gained popularity among bodybuilders and athletes for its purported ability to enhance muscle mass and reduce fat. Its biological activity is mediated through the activation of β2-adrenergic receptors (β2-ARs), leading to various physiological effects.

This compound exerts its effects by binding to β2-adrenergic receptors, which are widely distributed throughout the body, including in skeletal muscle, heart, and immune cells. The binding activates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA) and initiates a cascade of metabolic changes:

- Increased Lipolysis : this compound promotes the breakdown of fat stores, enhancing energy expenditure.

- Muscle Preservation : It minimizes protein degradation, thus aiding in muscle retention during caloric deficits.

- Enhanced Glycolytic Capacity : this compound improves the body's ability to utilize glucose, which is beneficial for energy metabolism.

Table 1: Key Biological Effects of this compound

| Effect | Mechanism | Outcome |

|---|---|---|

| Lipolysis | β2-AR activation | Increased fat breakdown |

| Muscle Preservation | Reduced protein degradation | Maintenance of lean body mass |

| Glycolytic Capacity | Enhanced glucose uptake | Improved energy availability |

| Bronchodilation | Relaxation of bronchial smooth muscle | Relief from asthma symptoms |

Case Study 1: this compound Toxicity

A 25-year-old male ingested 4500 μg of this compound, resulting in tachycardia and elevated troponin levels. He reported using this compound chronically without adverse effects until this incident. The patient experienced significant sympathetic activation with a heart rate exceeding 140 bpm and fluctuating blood pressure levels. After treatment, his vital signs stabilized within 48 hours .

Case Study 2: Muscle Atrophy Mitigation

In a randomized controlled trial involving 71 patients with brachial plexus injuries, those treated with this compound (60 μg twice daily) showed significant preservation of muscle fiber cross-sectional area compared to the placebo group. This study indicated that this compound could effectively mitigate denervation-induced muscle atrophy without adverse effects .

Research Findings

Recent studies have highlighted the diverse biological activities of this compound beyond its anabolic properties:

- Immune Modulation : this compound has been shown to enhance lymphocyte proliferation, particularly at lower concentrations (0.6 ng/mL), indicating potential immunomodulatory effects .

- Antidiabetic Effects : Research in mouse models demonstrated that this compound improved glucose homeostasis and prevented metabolic deficits associated with insulin resistance. This suggests its potential as an antidiabetic agent by modulating skeletal muscle metabolism .

- Anti-inflammatory Properties : this compound may reduce pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory role .

Table 2: Summary of Research Findings on this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Immune Function | Enhanced lymphocyte proliferation | Potential use in immunotherapy |

| Metabolic Health | Improved glucose metabolism | Possible application in diabetes management |

| Inflammation | Decreased pro-inflammatory cytokines | Therapeutic potential in inflammatory diseases |

Propriétés

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJMRWALKKWQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022833 | |

| Record name | Clenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clenbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.12e-01 g/L | |

| Record name | Clenbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Clenbuterol is a Beta(2) agonist similar in some structural respects to salbutamol. Agonism of the beta(2) receptor stimulates adenylyl cyclase activity which ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles. | |

| Record name | Clenbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

37148-27-9 | |

| Record name | Clenbuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37148-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clenbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clenbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clenbuterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLENBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTZ6AXU7KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clenbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174-175.5 | |

| Record name | Clenbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Clenbuterol is a long-acting β2-adrenoceptor agonist. [, , ] It binds to β2-adrenoceptors, predominantly found in smooth muscle tissue, including the lungs, uterus, and blood vessels. [, , ] Upon binding, this compound activates the receptor, leading to a cascade of intracellular signaling events. [, , ] This activation results in the relaxation of smooth muscle, causing bronchodilation, vasodilation, and uterine relaxation. [, , ]

ANone: The provided research focuses on the pharmacological actions of this compound and does not delve into detailed spectroscopic data. For comprehensive structural information, please refer to chemical databases such as PubChem or ChemSpider.

ANone: The provided literature primarily focuses on the biological effects of this compound and does not elaborate on its material compatibility or stability in non-biological contexts.

A: this compound is not reported to possess catalytic properties. Its primary mechanism of action is through binding and activating β2-adrenoceptors, which does not involve catalysis. [, , ]

ANone: While computational methods are valuable tools in drug discovery, the provided research papers do not discuss the application of computational chemistry or modeling specifically to this compound.

A: While the research highlights this compound's stereoselectivity, with the (-)-R-enantiomer exhibiting greater potency, it does not delve into detailed SAR studies involving structural modifications. [, ] Further investigation is needed to understand how specific structural changes influence this compound's pharmacological profile.

A: this compound is a banned substance in many countries for use in food-producing animals due to concerns over human health risks associated with its consumption. [, ] Its use in human medicine is strictly regulated, and rigorous testing protocols are in place in sports to detect its misuse as a performance-enhancing drug. [, ]

A: this compound exhibits enantioselective disposition, with differences in distribution and excretion between its (-)-R and (+)-S enantiomers. [] The (-)-R-enantiomer demonstrates a higher volume of distribution and total body clearance. [] this compound is primarily eliminated through urine and bile, with higher biliary excretion observed for the (-)-R-enantiomer. [] Research indicates that this compound's effects on heart rate are mediated through a reflex response to β2-adrenoceptor-mediated hypotension rather than direct cardiac stimulation. []

A: this compound's efficacy has been investigated in various experimental settings. In vitro studies utilizing isolated tissues have demonstrated its ability to relax smooth muscle, leading to bronchodilation and vasodilation. [, ] Animal models have been extensively employed to investigate this compound's effects on muscle growth, fat reduction, and cardiac function. [, , , , , , , , ]

A: Chronic this compound treatment has been shown to downregulate β2-adrenoceptors in skeletal muscle, potentially leading to reduced efficacy over time. [] While this downregulation suggests a potential for reduced responsiveness, further research is needed to explore the clinical significance and potential for cross-resistance with other β2-adrenoceptor agonists.

A: While this compound demonstrates therapeutic benefits, research highlights potential adverse effects. Studies have reported cardiovascular effects, including tachycardia, hypokalemia, and hypophosphatemia, in cases of human toxicity. [] These effects are consistent with the known pharmacology of β2-adrenoceptor agonists.

A: One study explored the use of oxidized hyaluronic acid hydrogels as a carrier for controlled release of this compound in adipose tissue for potential anti-obesity treatment. [] This approach aims to deliver the drug directly to the target tissue, potentially enhancing efficacy and minimizing systemic exposure.

ANone: While the research highlights this compound's effects on various physiological parameters, it doesn't delve into specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.

A: Various analytical techniques have been employed to quantify and analyze this compound in biological samples. These include enzyme-linked immunosorbent assays (ELISAs) for initial screening and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmation and precise quantification. [, , , , ] Hair analysis using LC-MS/MS has emerged as a valuable tool for detecting this compound exposure over extended periods. [, ]

ANone: The research focuses on the pharmacological effects of this compound and does not provide information regarding its environmental impact or degradation pathways.

ANone: The provided research does not specifically address the dissolution and solubility of this compound.

A: Analytical methods for this compound detection and quantification undergo rigorous validation procedures to ensure accuracy, precision, and specificity. [] This validation process typically involves establishing linearity, recovery, precision, accuracy, and limits of detection and quantification. []

ANone: The research primarily focuses on this compound's pharmacological properties and does not delve into specific quality control and assurance measures during its development, manufacturing, and distribution.

ANone: The provided literature does not address this compound's potential to induce an immune response or strategies to mitigate or modulate immunogenicity.

A: While the research doesn't directly address drug-transporter interactions, it suggests that this compound's enantiomers exhibit differences in distribution and excretion, which could be influenced by transporter proteins. [] Further studies are needed to determine the specific transporters involved and their potential impact on this compound's pharmacokinetics.

ANone: The provided research does not provide specific details on this compound's potential to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research primarily focuses on the pharmacological and toxicological aspects of this compound and does not address its biocompatibility or biodegradability.

ANone: The research primarily focuses on the biological effects of this compound and does not offer specific guidelines for recycling and waste management.

A: Continued research on this compound necessitates access to advanced analytical techniques, such as LC-MS/MS, for accurate detection and quantification in various biological matrices. [, , , , ] Animal models remain essential for investigating its effects on muscle growth, fat reduction, and cardiac function. [, , , , , , , , ]

A: Early research on this compound primarily focused on its bronchodilatory properties and potential applications in treating respiratory diseases. [] Subsequent studies revealed its anabolic effects in livestock, leading to its misuse as a growth promoter. [, , , ] More recently, research has explored its potential applications in treating muscle wasting conditions and obesity. [, , , ]

A: this compound research benefits from collaboration between pharmacologists, veterinarians, analytical chemists, and clinicians to investigate its diverse effects, develop sensitive detection methods, and explore potential therapeutic applications while addressing safety concerns. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.